

Sulfo-Cy3-Tetrazine: A Technical Guide for Bioorthogonal Labeling

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Compound of Interest

Compound Name: Sulfo-Cy3-Tetrazine

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Sulfo-Cy3-Tetrazine is a water-soluble fluorescent probe that plays a critical role in modern bioconjugation and cellular imaging. As a member of the cyanine dye family, it offers bright and photostable fluorescence. Its key feature is the incorporation of a tetrazine moiety, enabling highly specific and rapid labeling of biomolecules through bioorthogonal click chemistry. This guide provides an in-depth overview of its chemical properties, structure, and applications, complete with experimental protocols and workflow visualizations.

Core Chemical and Physical Properties

Sulfo-Cy3-Tetrazine is engineered for high performance in aqueous environments, a crucial requirement for most biological experiments. The presence of sulfonate groups enhances its water solubility, preventing aggregation and improving labeling efficiency.[1] The tetrazine group facilitates one of the fastest known bioorthogonal reactions, the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, with strained alkenes like trans-cyclooctene (TCO).[2][3][4]

Quantitative Data Summary

The following table summarizes the key quantitative properties of **Sulfo-Cy3-Tetrazine**, compiled from various suppliers and literature sources.

Property	Value	References
Molecular Formula	C41H47N7O10S3	[5][6]
Molecular Weight	~894.05 g/mol	[4][6][7]
Excitation Maximum (λ_{ex})	~550 nm	[5][7]
Emission Maximum (λ_{em})	~570 nm	[5][7]
Molar Extinction Coefficient (ϵ)	~150,000 - 162,000 M ⁻¹ cm ⁻¹	[2][4][5]
Fluorescence Quantum Yield (Φ)	~0.1	[2][8]
Solubility	Water, DMSO, DMF	[2][4][5]
Storage Conditions	-20°C, desiccated, protected from light	[2][5]

Note: Spectral properties can vary slightly depending on the solvent and conjugation state. The provided values are for the unconjugated dye.

Chemical Structure

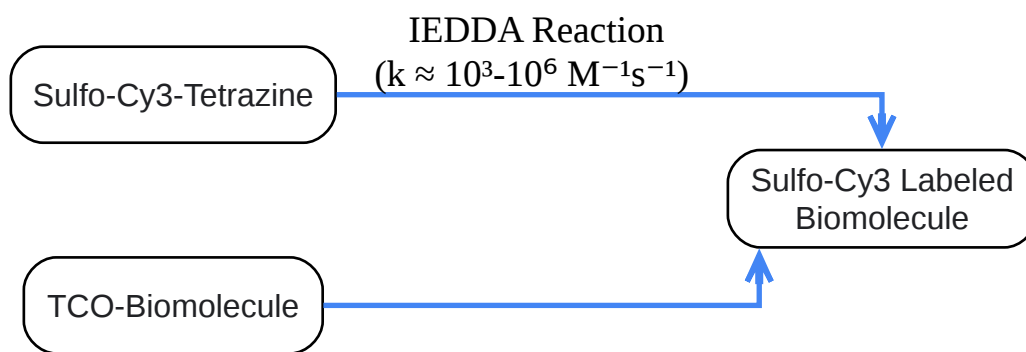
The structure of **Sulfo-Cy3-Tetrazine** consists of three main components:

- A Sulfo-Cyanine3 (Cy3) Core: This is the fluorophore responsible for the molecule's bright orange-red fluorescence.[9]
- Sulfonate Groups (-SO₃⁻): These negatively charged groups impart high water solubility, making the dye ideal for use in biological buffers without organic co-solvents.[1]
- A Tetrazine Ring: This four-membered aromatic ring containing two nitrogen atoms is the bioorthogonal reactive handle. It reacts specifically and rapidly with strained dienophiles.[2][8]

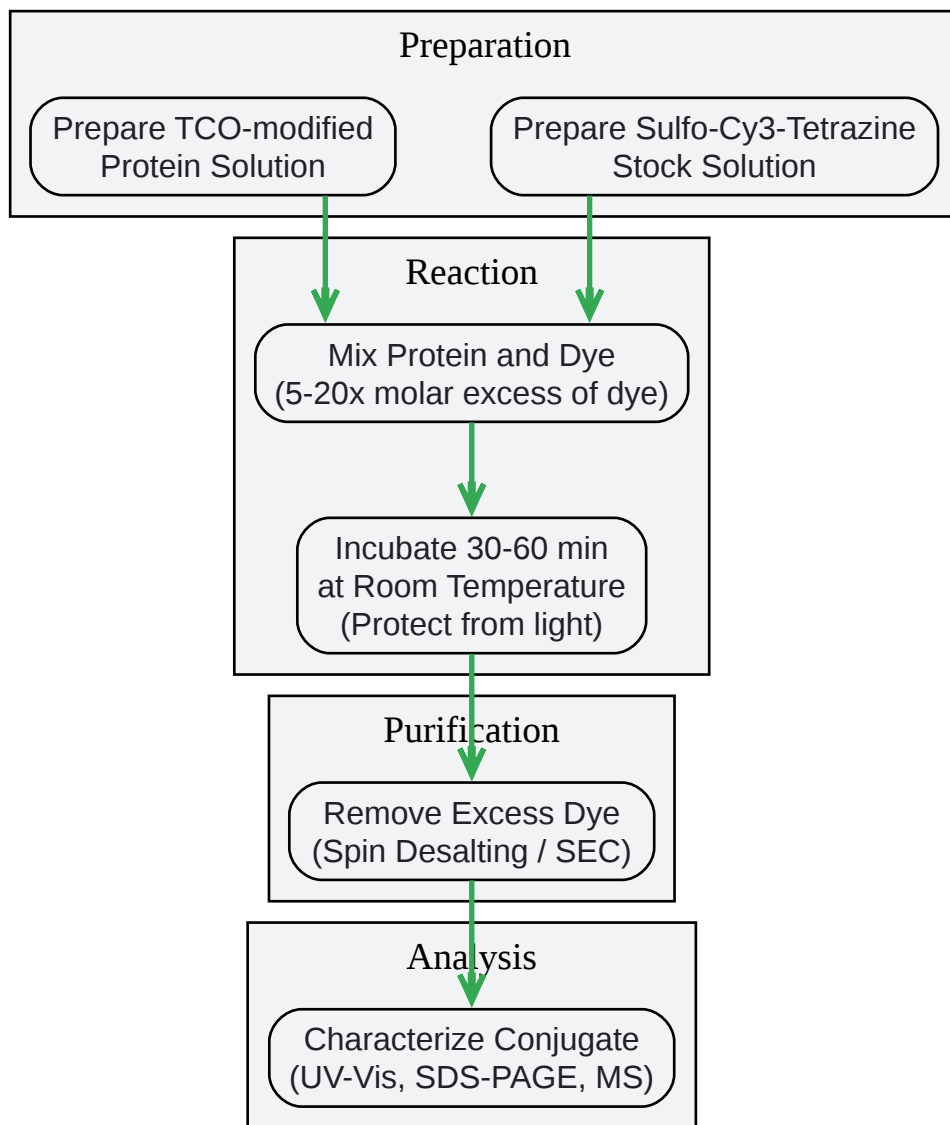
The IUPAC name for a common isomer is 1-(6-((4-(1,2,4,5-tetrazin-3-yl)phenyl)(methyl)amino)-6-oxohexyl)-2-((E)-3-((E)-3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indolin-2-ylidene)prop-1-en-1-yl)-3,3-dimethyl-3H-indol-1-ium-5-sulfonate.[6]

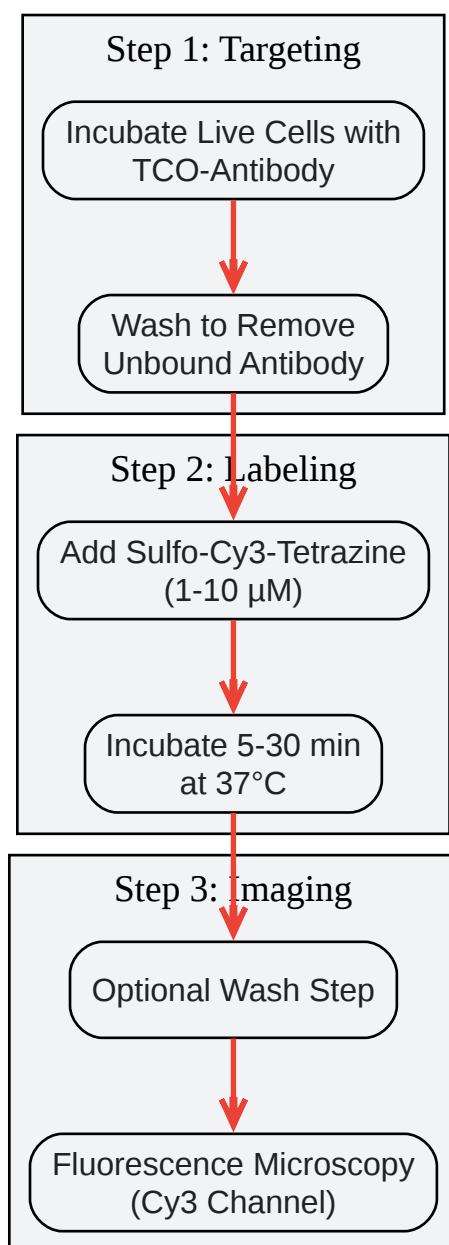
Bioorthogonal Reaction Mechanism

Sulfo-Cy3-Tetrazine is primarily used in the inverse-electron-demand Diels-Alder (IEDDA) reaction. This "click chemistry" reaction is exceptionally fast and selective, proceeding efficiently under physiological conditions without the need for a catalyst.[3][10] The tetrazine (the diene) reacts with a trans-cyclooctene (TCO)-modified biomolecule (the dienophile) to form a stable dihydropyridazine linkage, releasing nitrogen gas as the only byproduct.[3] This rapid and irreversible reaction makes it a powerful tool for in vivo imaging and labeling at low concentrations.[10][11][12]



N₂ Gas





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